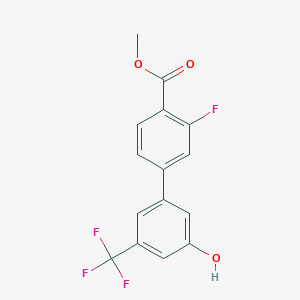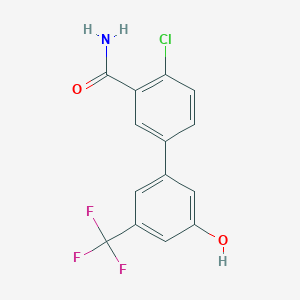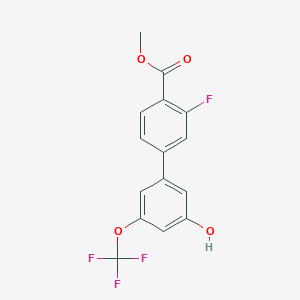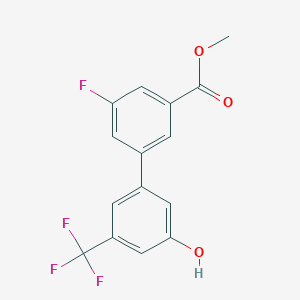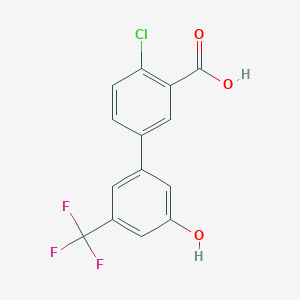
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-CPC-3-TFM-95) is an organic compound with potential applications in both scientific research and industry. It is a white crystalline solid with a molecular weight of 439.9 g/mol and a melting point of 226-228°C. 5-CPC-3-TFM-95 is a derivative of the phenol group. It has the chemical formula C10H7ClF3NO2 and is composed of a phenol ring with a carbamoyl group, a chlorine atom, and three trifluoromethoxy groups attached. It is soluble in water, ethanol, and methanol, and is slightly soluble in chloroform.
Wissenschaftliche Forschungsanwendungen
5-CPC-3-TFM-95 has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 5-chloro-3-trifluoromethoxyphenol and 5-chloro-3-trifluoromethoxybenzamide. It has also been used as a catalyst in organic reactions, such as the synthesis of 5-chloro-3-trifluoromethoxybenzoyl chloride. Additionally, it has been used in the synthesis of various pharmaceuticals, such as the antifungal agent voriconazole.
Wirkmechanismus
The mechanism of action of 5-CPC-3-TFM-95 is not yet fully understood. However, it is known that the carbamoyl group of 5-CPC-3-TFM-95 is able to form strong hydrogen bonds with other molecules. This makes it useful in the synthesis of other compounds, as it can act as a catalyst for the reaction. Additionally, the chlorine atom and the three trifluoromethoxy groups are able to form strong dipole-dipole interactions with other molecules. This makes 5-CPC-3-TFM-95 useful in the synthesis of pharmaceuticals, as it can form strong interactions with the target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPC-3-TFM-95 are not yet fully understood. However, it is known that the carbamoyl group of 5-CPC-3-TFM-95 is able to form strong hydrogen bonds with other molecules. This makes it useful in the synthesis of other compounds, as it can act as a catalyst for the reaction. Additionally, the chlorine atom and the three trifluoromethoxy groups are able to form strong dipole-dipole interactions with other molecules. This makes 5-CPC-3-TFM-95 useful in the synthesis of pharmaceuticals, as it can form strong interactions with the target molecules.
Vorteile Und Einschränkungen Für Laborexperimente
5-CPC-3-TFM-95 has several advantages for use in laboratory experiments. It is a white crystalline solid, making it easy to handle and store. Additionally, it is soluble in water, ethanol, and methanol, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments.
However, 5-CPC-3-TFM-95 also has some limitations for use in laboratory experiments. It is slightly soluble in chloroform, making it difficult to use in experiments that require a high concentration of the compound. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict the results of experiments using the compound.
Zukünftige Richtungen
There are several potential future directions for research on 5-CPC-3-TFM-95. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 5-CPC-3-TFM-95 in the synthesis of pharmaceuticals. Finally, further research could be done to explore the potential of 5-CPC-3-TFM-95 as a catalyst in organic reactions.
Synthesemethoden
5-CPC-3-TFM-95 can be synthesized through a two-step process. The first step involves the reaction of o-chlorophenol with thionyl chloride to form o-chlorophenyl chloride. The second step involves the reaction of o-chlorophenyl chloride with 3-amino-4-trifluoromethoxybenzamide to form 5-CPC-3-TFM-95. The reaction takes place in the presence of anhydrous potassium carbonate as a base and is carried out at room temperature.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-12-2-1-7(5-11(12)13(19)21)8-3-9(20)6-10(4-8)22-14(16,17)18/h1-6,20H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLMIAAFJFFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686723 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-21-5 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)
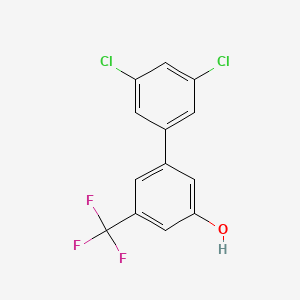

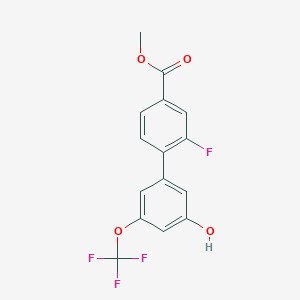


![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
